molecular formula C8H8O4 B571602 3,4-Dihydroxyphenylacetic Acid-d5 CAS No. 60696-39-1

3,4-Dihydroxyphenylacetic Acid-d5

Cat. No. B571602
CAS RN: 60696-39-1
M. Wt: 173.179
InChI Key: CFFZDZCDUFSOFZ-QUWGTZMWSA-N
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Description

3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of the neurotransmitter dopamine . It is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions .


Synthesis Analysis

The synthesis of 3,4-Dihydroxyphenylacetic acid involves a one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials . The bioconversions comprise two artificial routes: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxyphenylacetic Acid-d5 is C8H3D5O4 . The molecular weight is 173.18 . The structure of 3,4-Dihydroxyphenylacetic acid has been studied using FT-IR, FT-Raman and UV–Vis spectroscopy as well as density functional theory (DFT) calculations .


Chemical Reactions Analysis

The key steps in the chemical reactions involving 3,4-Dihydroxyphenylacetic acid include the introduction of the alpha-hydroxyl group by Davis oxaziridine reagent and formation of the aldehydes by DIBALH ester reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydroxyphenylacetic Acid-d5 include a molecular weight of 173.18 and a molecular formula of C8H8O4 .

Scientific Research Applications

Dopamine Metabolism Research

“3,4-Dihydroxybenzeneacetic acid-d5” is a labeled analogue of “3,4-Dihydroxyphenylacetic Acid”, which is a primary metabolite of dopamine . Therefore, it can be used in research related to dopamine metabolism. This includes studies on neurological disorders such as Parkinson’s disease and schizophrenia, where dopamine levels and metabolism are often altered .

Drug Metabolism Studies

The deuterated form of compounds, like “3,4-Dihydroxybenzeneacetic acid-d5”, are often used in drug metabolism studies. They can serve as internal standards in mass spectrometry, helping researchers to accurately quantify the concentration of the non-deuterated compound .

Neurotransmission Studies

Given its relationship with dopamine, “3,4-Dihydroxybenzeneacetic acid-d5” can be used in studies investigating neurotransmission, particularly in the dopaminergic system. This could include research into how neurotransmission is affected in various mental health disorders .

Isotopic Labelling

“3,4-Dihydroxybenzeneacetic acid-d5” can be used in isotopic labelling studies. Isotopic labelling is a technique used to track the passage of an isotope, in this case, deuterium (D), through a reaction, metabolic pathway, or cell .

Pharmacokinetic Studies

Pharmacokinetic studies often use deuterated compounds like “3,4-Dihydroxybenzeneacetic acid-d5” to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs .

Environmental Monitoring

In environmental science, “3,4-Dihydroxybenzeneacetic acid-d5” could potentially be used as a tracer to monitor the environmental fate and transport of "3,4-Dihydroxyphenylacetic Acid" .

Safety And Hazards

3,4-Dihydroxyphenylacetic Acid-d5 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Research on 3,4-Dihydroxyphenylacetic Acid-d5 and its related compounds is ongoing, with recent studies focusing on their potential role in the treatment of Parkinson’s disease .

properties

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzeneacetic acid-d5

CAS RN

60696-39-1
Record name 60696-39-1
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